m-PEG3-phosphonic acid

Overview

Description

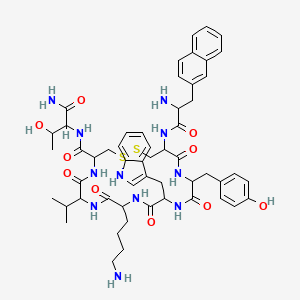

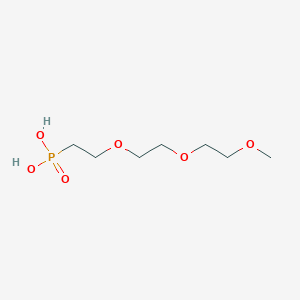

m-PEG3-phosphonic acid is a compound that belongs to the class of PEG-based linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . The compound has a molecular weight of 228.181 g/mol and a chemical formula of C7H17O6P .

Preparation Methods

The synthesis of m-PEG3-phosphonic acid typically involves the hydrolysis of phosphonates. One common method is the use of concentrated hydrochloric acid (HCl) at reflux for several hours . Another method involves the McKenna procedure, which uses bromotrimethylsilane followed by methanolysis . Industrial production methods often involve these synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

m-PEG3-phosphonic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.

Substitution: The compound can undergo substitution reactions where the phosphonic acid group is replaced by other functional groups.

Common reagents used in these reactions include bromotrimethylsilane, methanol, and concentrated hydrochloric acid . The major products formed from these reactions are typically phosphonic acid derivatives and other related compounds.

Scientific Research Applications

m-PEG3-phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

m-PEG3-phosphonic acid functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand targets an E3 ubiquitin ligase, and the other targets the specific protein to be degraded. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

m-PEG3-phosphonic acid is unique due to its specific structure and function as a PEG-based linker. Similar compounds include:

m-PEG3-(CH2)6-phosphonic acid: Another PEG-based linker with a longer carbon chain.

Phosphoric acid derivatives: Compounds with similar functional groups but different applications.

Phosphinic acid derivatives: Compounds that undergo similar chemical reactions but have different properties and uses.

These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties.

Biological Activity

m-PEG3-phosphonic acid is a polyethylene glycol (PEG)-based linker that plays a crucial role in the development of PROTACs (PROteolysis TArgeting Chimeras). This compound has garnered attention for its ability to facilitate targeted protein degradation, a promising strategy in therapeutic applications, particularly in oncology.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₇O₆P

- Molecular Weight : 228.18 g/mol

- CAS Number : 96962-42-4

This compound serves as a linker that connects two different ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This mechanism exploits the ubiquitin-proteasome system, allowing for selective degradation of proteins implicated in various diseases, including cancer .

PROTAC Development

The primary application of this compound is in the synthesis of PROTACs. These compounds are designed to induce the ubiquitination and subsequent proteasomal degradation of target proteins, thereby reducing their levels within cells. The use of PEG linkers like this compound enhances solubility and bioavailability, which are critical for effective drug design .

In Vitro Studies

Research has demonstrated the effectiveness of this compound in various cellular assays. For instance, studies have shown that PROTACs utilizing this linker can degrade specific oncoproteins, leading to reduced proliferation of cancer cells. The IC₅₀ values for these PROTACs vary depending on the target protein and cellular context, but they typically exhibit sub-micromolar potency .

Case Studies

-

Targeting Oncogenic Proteins :

- A study reported the successful use of this compound-containing PROTACs to degrade BCR-ABL fusion proteins in chronic myeloid leukemia (CML) models. The results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls.

- Neurodegenerative Diseases :

Comparative Analysis of Linkers

The following table summarizes the characteristics and applications of various linkers used in PROTAC development, including this compound:

| Linker | Solubility | Target Protein Type | Application Area |

|---|---|---|---|

| This compound | High | Oncogenic proteins | Cancer therapeutics |

| PEG4 | Moderate | Various | General protein targeting |

| Alkyl Linkers | Low | Specific enzymes | Enzyme inhibition |

Q & A

Q. How can researchers optimize the synthesis of m-PEG3-phosphonic acid to ensure high purity and reproducibility?

Basic Research Focus

Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and purification methods. For example, phosphonic acid derivatives often involve phosphorylation reactions using agents like phosphorus trichloride or polyphosphoric acid under anhydrous conditions . Post-synthesis purification via column chromatography (using ion-exchange resins) or dialysis (for PEG-containing compounds) is critical to remove unreacted reagents and byproducts. Researchers should document reaction parameters (e.g., temperature, pH) and validate purity using techniques like NMR (to confirm PEG chain integrity) and HPLC (to quantify residual impurities) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Focus

Key techniques include:

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR to confirm PEG chain length and <sup>31</sup>P NMR to verify phosphonic acid moiety integrity .

- Mass Spectrometry (MS): MALDI-TOF or ESI-MS to determine molecular weight and detect side products.

- FT-IR Spectroscopy: To identify functional groups (e.g., P=O stretching at ~1200 cm⁻¹) and PEG-related C-O-C vibrations .

- Elemental Analysis: Quantify phosphorus content to validate stoichiometry.

Researchers should cross-validate results across multiple techniques to address instrumental limitations (e.g., NMR sensitivity for low-concentration impurities) .

Q. How should researchers design experiments to evaluate the pH-dependent stability of this compound in aqueous solutions?

Advanced Research Focus

Buffer Preparation: Use standardized buffers (e.g., pH 3–10) with ionic strength control to avoid confounding effects.

Kinetic Studies: Monitor degradation via UV-Vis (for chromophoric byproducts) or <sup>31</sup>P NMR to track phosphonic acid hydrolysis.

Temperature Control: Conduct accelerated stability studies at elevated temperatures (e.g., 40°C) to model long-term stability.

Data Interpretation: Apply Arrhenius equations to extrapolate shelf-life and identify degradation mechanisms (e.g., hydrolytic vs. oxidative pathways).

Note: Contradictions in stability data may arise from buffer composition differences (e.g., metal ions catalyzing degradation) or inadequate oxygen exclusion .

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

Advanced Research Focus

Systematic Solvent Screening: Test solubility in polar (water, DMSO) and non-polar solvents (toluene, chloroform) under controlled humidity/temperature.

Quantitative Analysis: Use gravimetric methods or UV absorbance (after derivatization with colorimetric agents) for precise measurements.

Molecular Dynamics Simulations: Model solvent interactions to explain anomalous solubility (e.g., PEG chain entanglement in non-polar solvents).

Literature Comparison: Replicate prior studies to identify methodological variances (e.g., sonication time, centrifugation speed) .

Q. What strategies are recommended for comparative studies between m-PEG3-phonic acid and its structural analogues (e.g., m-PEG2-phosphonic acid)?

Advanced Research Focus

Controlled Variable Design: Compare compounds with incremental PEG chain length changes while keeping other groups constant.

Functional Assays: Evaluate ligand-binding efficiency (e.g., surface modification on nanoparticles) or biocompatibility (e.g., cytotoxicity assays).

Data Normalization: Account for molecular weight differences by normalizing concentrations to molarity rather than mass/volume.

Statistical Rigor: Use ANOVA or multivariate analysis to distinguish significant differences in performance metrics .

Q. How should researchers address challenges in quantifying trace impurities in this compound batches?

Methodological Guidance

Sensitive Detection: Employ LC-MS/MS for low-abundance impurities (e.g., hydrolyzed PEG fragments or phosphorylated byproducts).

Reference Standards: Synthesize or source certified impurities (e.g., mono- and di-ester derivatives) for calibration curves.

Validation Protocols: Follow ICH guidelines for method validation (precision, accuracy, LOD/LOQ) .

Q. What ethical and reproducibility considerations are critical when publishing data on this compound?

Ethical & Methodological Focus

- Data Transparency: Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Reproducibility: Detail synthesis protocols, including batch-specific variations (e.g., solvent lot numbers).

- Conflict Disclosure: Declare funding sources or instrumentation biases that may influence interpretations .

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQTUJZUDXJUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.